![molecular formula C12H15N3OS B1451715 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole CAS No. 890927-66-9](/img/structure/B1451715.png)
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
“4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the IUPAC name methyl 2- (1-piperazinyl)-1,3-benzothiazol-4-yl ether . It has a molecular weight of 249.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is 1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a solid compound . It has a molecular weight of 249.34 .Scientific Research Applications
Antibacterial Activity
The structurally modified derivatives of 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 500 µg/mL . This suggests potential for the development of new antibacterial agents.
Anticancer Agents
Derivatives of this compound have been coupled with 1,3,4-oxadiazole-2-thiol pharmacophore to create novel hybrid heterocycles. These hybrids have been tested for cytotoxicity against several human cancer cell lines, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung). Some derivatives displayed significant cytotoxic activity, indicating their potential as anticancer agents .
Antimicrobial Properties
The benzothiazole derivatives have also been recognized for their antimicrobial applications. They have been found to be effective against a range of microbial infections, suggesting their use in developing new antimicrobial drugs .
Drug Discovery and Development
The benzothiazole nucleus, being a significant scaffold in medicinal chemistry, has implications in drug discovery and development. The piperazinyl benzothiazole derivatives act as dopamine and serotonin antagonists and have been used as antipsychotic drug substances .
Pharmacokinetic Studies
These compounds have been subjected to pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) calculations. Such studies are crucial for understanding the drugability of these compounds and their potential as therapeutic agents .
Antiproliferative Inhibition
Newly designed triazole hybrids containing the benzothiazole moiety have been assessed for their antiproliferative inhibition potency against various human cancer cell lines. The majority of these compounds demonstrated moderate to potent activity, which is promising for the development of new cancer therapies .
properties
IUPAC Name |
4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCRORSEITVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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